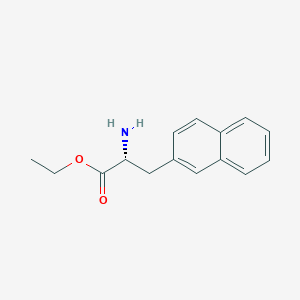
Ethyl 3-naphthalen-2-yl-D-alaninate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 3-naphthalen-2-yl-D-alaninate is an organic compound that belongs to the class of naphthalene derivatives This compound is characterized by the presence of a naphthalene ring attached to an alanine moiety, which is further esterified with an ethyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-naphthalen-2-yl-D-alaninate typically involves the reaction of 3-(2-naphthyl)-D-alanine with ethanol in the presence of a suitable catalyst. The reaction is carried out under reflux conditions to ensure complete esterification. The product is then purified using standard techniques such as recrystallization or column chromatography .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow systems to optimize yield and efficiency. The reaction conditions are carefully controlled to maintain the desired temperature and pressure, and the product is purified using advanced separation techniques such as high-performance liquid chromatography (HPLC).
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 3-naphthalen-2-yl-D-alaninate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthalene derivatives.
Reduction: Reduction reactions can convert the naphthalene ring to a dihydronaphthalene structure.
Substitution: The compound can undergo electrophilic substitution reactions, particularly at the naphthalene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br₂) and sulfuric acid (H₂SO₄).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthoquinones, while reduction can produce dihydronaphthalenes. Substitution reactions can introduce various functional groups onto the naphthalene ring.
Wissenschaftliche Forschungsanwendungen
Ethyl 3-naphthalen-2-yl-D-alaninate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and as an intermediate in chemical manufacturing.
Wirkmechanismus
The mechanism of action of Ethyl 3-naphthalen-2-yl-D-alaninate involves its interaction with specific molecular targets. The naphthalene ring can intercalate into DNA, disrupting its function and leading to potential anticancer effects. Additionally, the compound may inhibit certain enzymes, contributing to its antimicrobial properties. The exact pathways and molecular targets are still under investigation .
Vergleich Mit ähnlichen Verbindungen
Ethyl 3-naphthalen-2-yl-D-alaninate can be compared with other naphthalene derivatives such as:
Naphthalene-2-carboxylic acid: Similar structure but lacks the alanine moiety.
Naphthalene-1-yl-acetic acid: Contains an acetic acid group instead of alanine.
Naphthalene-2-sulfonic acid: Features a sulfonic acid group.
The uniqueness of this compound lies in its combination of the naphthalene ring with an alanine moiety, which imparts distinct chemical and biological properties .
Eigenschaften
CAS-Nummer |
773841-83-1 |
|---|---|
Molekularformel |
C15H17NO2 |
Molekulargewicht |
243.30 g/mol |
IUPAC-Name |
ethyl (2R)-2-amino-3-naphthalen-2-ylpropanoate |
InChI |
InChI=1S/C15H17NO2/c1-2-18-15(17)14(16)10-11-7-8-12-5-3-4-6-13(12)9-11/h3-9,14H,2,10,16H2,1H3/t14-/m1/s1 |
InChI-Schlüssel |
WMWUVPBDJARXRB-CQSZACIVSA-N |
Isomerische SMILES |
CCOC(=O)[C@@H](CC1=CC2=CC=CC=C2C=C1)N |
Kanonische SMILES |
CCOC(=O)C(CC1=CC2=CC=CC=C2C=C1)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


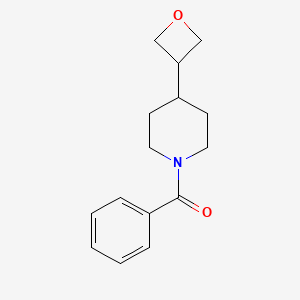
![2-{6-bromo-1H-pyrrolo[3,2-b]pyridin-1-yl}acetic acid](/img/structure/B13465611.png)

![1-{[4-(cyanomethyl)phenyl]sulfanyl}-N,N-dimethylformamide](/img/structure/B13465638.png)
![Methyl({9-[(methylamino)methyl]-1,10-phenanthrolin-2-yl}methyl)amine dihydrochloride](/img/structure/B13465639.png)
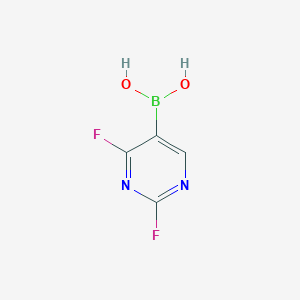


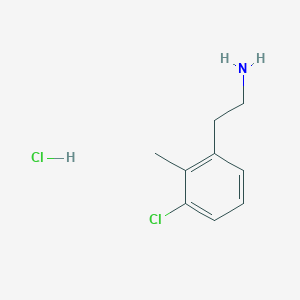

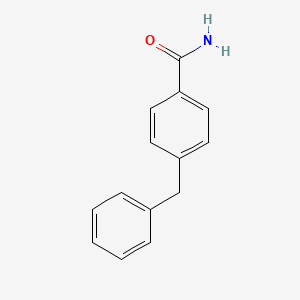
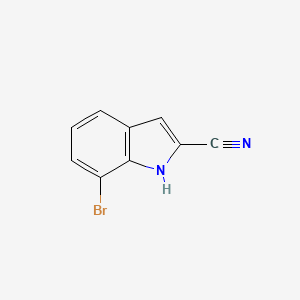
![Tert-butyl 1-(aminomethyl)-4-(methoxymethyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate](/img/structure/B13465701.png)
![Methyl 2,2-difluoro-3-(hydroxymethyl)bicyclo[1.1.1]pentane-1-carboxylate](/img/structure/B13465703.png)
